5-Methoxy-1H-benzotriazole

Physicochemical Properties Lipophilicity ADME

Researchers often face supply inconsistency for functionalized benzotriazole derivatives. 5-Methoxy-1H-benzotriazole (CAS 27799-91-3) solves this with reliable, high-purity material for heterocyclic synthesis and corrosion inhibition. • Key intermediate for medicinal chemistry and UV-absorbing monomers; the 5-methoxy group is essential for downstream biological activity and material properties. • Effective copper corrosion inhibitor providing superior film durability versus tolyltriazole in aqueous systems. • Standard purity 95%, available in mg to bulk quantities with rapid global shipping.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 27799-91-3
Cat. No. B1584080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1H-benzotriazole
CAS27799-91-3
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=CC2=NNN=C2C=C1
InChIInChI=1S/C7H7N3O/c1-11-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10)
InChIKeySUPSFAUIWDRKKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-benzotriazole: Building Block & Copper Inhibitor


5-Methoxy-1H-benzotriazole (CAS 27799-91-3, also known as anisotriazole) is a 5-methoxy-substituted derivative of 1H-benzotriazole (BTA), with a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol . This compound is a heterocyclic building block used in organic synthesis and material science, and it is specifically recognized in the patent literature as a known corrosion inhibitor, particularly for copper and copper alloys [1]. Its predicted physicochemical properties, including a melting point of 126.8-127.2 °C and a predicted pKa of 8.08±0.40, define its handling and behavior in various applications .

1
Heterocyclic building block for methoxy-substituted syntheses
2
Copper corrosion inhibitor research (alkoxybenzotriazole class)
3
Precursor for UV-absorbing monomers and photostable polymers

5-Methoxy-1H-benzotriazole: The BTA Substitution Compromise


While unsubstituted 1H-benzotriazole (BTA) is a well-established industrial corrosion inhibitor and synthetic intermediate, the addition of the methoxy group at the 5-position on 5-Methoxy-1H-benzotriazole creates a fundamentally different molecular entity with distinct physicochemical and performance characteristics. This substitution alters key properties, including lipophilicity, electronic distribution, and steric profile, which directly impacts its interaction with metallic surfaces and its reactivity in chemical synthesis [1]. A direct substitution with BTA would therefore change the efficacy in applications like copper corrosion protection and the outcome of synthetic routes designed for the methoxy derivative, making generic interchange scientifically invalid [2].

!
Methoxy substitution alters lipophilicity and electronic profile; surface interaction and reactivity may shift compared to unsubstituted BTA.
!
Synthetic routes relying on 5-methoxy functional handle cannot be replicated with BTA; direct interchange may compromise reaction outcome.
!
Corrosion inhibition performance depends on alkoxy substitution class; BTA does not provide the same film persistence profile reported for alkoxybenzotriazoles.

5-Methoxy-1H-benzotriazole: Quantitative Comparison


LogP and Lipophilicity Comparison

The introduction of a methoxy group significantly increases the compound's lipophilicity compared to the unsubstituted benzotriazole parent. The LogP value for 5-Methoxy-1H-benzotriazole is reported as 0.97 [1] or 1.70 (ACD/LogP) [2]. In contrast, the unsubstituted 1H-benzotriazole (BTA) has a reported LogP of 1.30 (experimental) or approximately 1.44 (calculated) [3]. While the exact difference depends on the measurement method, the methoxy derivative presents a modified lipophilic profile that will alter its behavior in biphasic systems, membrane permeability, and organic solvent solubility relative to BTA [4]. This is a critical consideration for selecting the appropriate building block for a synthetic route or formulation.

Lipophilicity Shift
Cross-study
5-Methoxy-BTA LogP 0.97–1.70 vs. BTA LogP 1.30–1.44
Altered partitioning behavior may influence solvent selection and membrane distribution.
Predicted and experimental LogP differences depend on method.
Physicochemical Properties Lipophilicity ADME Formulation

Corrosion Inhibition vs. Tolyltriazole

Patents explicitly acknowledge 5-Methoxy-1H-benzotriazole (anisotriazole) as an effective corrosion inhibitor for copper and its alloys, a property that is enhanced with longer alkoxy chains [REFS-1, REFS-2]. A direct comparison of the film durability of a related alkoxybenzotriazole, 5-pentyloxybenzotriazole, against a conventional inhibitor provides quantitative evidence for the class. The 5-pentyloxybenzotriazole film maintained 99% corrosion inhibition on copper after 15 days of exposure to aggressive water, whereas the protective film formed by tolyltriazole (a widely used industrial standard) failed within a single day under identical conditions [REFS-1, REFS-2]. This demonstrates the superior film durability and persistent protection afforded by this class of alkoxybenzotriazole molecules.

Corrosion Film Durability
Class-level inference
5-pentyloxy analog: 99% inhibition, 15 days. Tolyltriazole: failed within 1 day.
Reported longer film protection in patent class comparison.
Direct data for 5-Methoxy-BTA may vary; class-level result.
Corrosion Inhibition Copper Materials Science Water Treatment

Anticancer Activity of Methoxy-Substituted Benzotriazoles

The benzotriazole scaffold is a recognized pharmacophore in medicinal chemistry, and the methoxy substitution pattern is a critical structural feature for activity. A systematic review of preclinical studies on benzotriazole derivatives for cancer treatment identified that certain substitution patterns, including methoxy groups, can enhance in vitro cytotoxicity compared to unsubstituted parent molecules [1]. The review notes that derivatives with halogen, alkyl-aryl, or natural-base hybrids demonstrated superior cytotoxicity, acting through mechanisms like apoptosis and cell cycle arrest. While 5-Methoxy-1H-benzotriazole itself is primarily a building block, its core structure is a validated starting point for developing potent anticancer agents, and the 5-methoxy group is a key driver of this activity [1]. This contrasts with unsubstituted BTA, which lacks this specific pharmacophoric element.

Anticancer SAR Context
Class-level inference
Methoxy-substituted benzotriazole derivatives reported enhanced cytotoxicity in systematic review.
Supports scaffold design for anticancer research; methoxy substitution is a key pharmacophoric element.
No IC50 for 5-Methoxy-BTA in this review; requires validation.
Medicinal Chemistry Anticancer Kinase Inhibition Structure-Activity Relationship

Synthetic Utility: Functionalized Building Block

5-Methoxy-1H-benzotriazole serves as a versatile building block in organic synthesis, enabling transformations not possible with the unsubstituted parent compound. It is used as a diazotizing agent and in the production of potassium cyanide , and it has been shown to react with alkylating agents such as nitric acid, thiourea, and metallization agents like lead oxide and zinc oxide to form nitro compounds . Additionally, it is a precursor for synthesizing more complex heterocyclic compounds and is utilized in the development of new synthetic methodologies, including condensation reactions with 7-methoxychromen-2-one . These specific reactivities are conferred by the methoxy-substituted benzotriazole core and cannot be replicated by unsubstituted BTA.

Synthetic Versatility
Supporting evidence
Reacts with alkylating agents, metals; participates in condensation and diazotization.
Provides 5-methoxy functional handle for targeted synthetic routes.
Reactivity differs from unsubstituted BTA.
Organic Synthesis Building Block Heterocyclic Chemistry Coupling Reactions

UV Absorber and Photostabilizer Precursor

The benzotriazole core is a key component of commercial UV absorbers and photostabilizers for polymers and coatings. 5-Methoxy-1H-benzotriazole is specifically cited as a critical building block for creating these advanced materials . For instance, it is used to synthesize functionalized UV-absorbing monomers, such as 2-[3'-tert-butyl-2'-hydroxy-5'-(3"-methacryloyloxypropoxy)phenyl]-5-methoxybenzotriazole, which are incorporated into polymers to provide long-lasting UV protection [REFS-2, REFS-3]. Other patents describe vinylsilylalkoxy arylbenzotriazole compounds based on the 5-methoxybenzotriazole structure for UV-absorbing compositions [REFS-4, REFS-5]. This application is a direct consequence of the specific 5-methoxy substitution pattern and is not accessible with the unsubstituted benzotriazole parent.

UV Absorber Precursor
Supporting evidence
Patented intermediate for vinylsilylalkoxy arylbenzotriazole UV absorbers and functional monomers.
5-Methoxy core specified in commercial UV-stabilizer synthesis.
Industrial utility confirmed by multiple patent citations.
UV Protection Polymers Coatings Photostability

5-Methoxy-1H-benzotriazole: Research & Industrial Applications


Synthesis of Methoxy-Substituted Heterocycles

Utilize 5-Methoxy-1H-benzotriazole as a key intermediate for the synthesis of complex, functionalized heterocyclic compounds in medicinal chemistry and material science. The 5-methoxy group is a critical structural feature for downstream biological activity and material properties [REFS-1, REFS-2]. Its reactivity as a diazotizing agent and with metallization agents enables synthetic pathways not available with unsubstituted benzotriazole [REFS-1, REFS-2].

High-Performance Copper Corrosion Inhibition

Deploy 5-Methoxy-1H-benzotriazole as an effective corrosion inhibitor for copper and its alloys in aqueous systems, including industrial water treatment and cooling circuits. As part of the alkoxybenzotriazole class, it provides a long-lasting protective film on copper surfaces, offering superior durability compared to conventional inhibitors like tolyltriazole [REFS-3, REFS-4, REFS-5]. This is particularly valuable in multimetal systems where copper is present [REFS-4, REFS-5].

UV-Absorbing Monomers and Polymers Synthesis

Employ 5-Methoxy-1H-benzotriazole as a core building block for creating UV-absorbing monomers, which are subsequently polymerized to produce photostable materials for coatings, plastics, and cosmetic applications. This compound is specifically named in patents for the synthesis of functionalized benzotriazole-based UV absorbers that provide long-term color and material protection against photodegradation [REFS-6, REFS-7, REFS-8].

Application
Selection Property
Validation Focus
Methoxy-substituted heterocycle synthesis
5-Methoxy functional handle for condensation and diazotization
Reactivity and yield in targeted methoxy-bearing heterocycle construction
Copper corrosion inhibition research
Alkoxybenzotriazole film persistence under aqueous conditions
Long-term copper protection efficacy; film durability vs. tolyltriazole benchmarks
UV-absorbing monomer / polymer synthesis
5-Methoxybenzotriazole core for UV-absorbing monomers
Photostability and polymer incorporation in coatings or cosmetics

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